Quantified Chiral Purity: High Enantiomeric Excess vs. Racemic Mixtures for Asymmetric Synthesis
The (S)-enantiomer of N-Benzyl-3-pyrrolidinamine 2HCl is supplied with a specified minimum purity of 95%, ensuring high enantiomeric excess for asymmetric synthesis applications . In contrast, the commonly available racemic free base (1-Benzyl-3-aminopyrrolidine, CAS 18471-40-4) is a 1:1 mixture of enantiomers, which can lead to unpredictable stereochemical outcomes in chiral drug intermediate production . The use of enantiomerically pure salt is critical for methods requiring a defined chiral environment, such as the preparation of cefditoren pivoxil, a cephalosporin antibiotic, where the (R)-enantiomer serves as a key intermediate [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥95% (for (S)-N-Benzyl-3-pyrrolidinamine 2HCl, CAS 1217805-10-1) |
| Comparator Or Baseline | Racemic mixture (CAS 18471-40-4) is 50:50 mixture |
| Quantified Difference | ≥95% enantiomeric excess vs. 0% ee |
| Conditions | Standard chemical purity specification from commercial supplier |
Why This Matters
Procurement of the enantiomerically pure salt ensures predictable stereochemical outcomes in asymmetric syntheses, a critical requirement for producing single-enantiomer pharmaceuticals where the racemate is not acceptable.
- [1] Patents.google.com. (2020). Preparation method of cefditoren intermediate (R)-1-benzyl-3-aminopyrrolidine. CN111620802A. Retrieved from https://patents.google.com/patent/CN111620802A/en View Source
